4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine
Description
Properties
Molecular Formula |
C10H12ClF2N3 |
|---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
4-chloro-6-[4-(difluoromethyl)piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C10H12ClF2N3/c11-8-5-9(15-6-14-8)16-3-1-7(2-4-16)10(12)13/h5-7,10H,1-4H2 |
InChI Key |
IHEHSWQOXSHMLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)F)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine involves nucleophilic substitution reactions where the 4,6-dichloropyrimidine core is selectively substituted by the 4-(difluoromethyl)piperidine nucleophile. The general strategy includes:
- Starting Materials: 4,6-Dichloropyrimidine and 4-(difluoromethyl)piperidine.
- Reaction Type: Nucleophilic aromatic substitution (SNAr) at the 6-position chlorine.
- Reaction Conditions:
- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to facilitate nucleophilic attack.
- Base: Potassium carbonate (K₂CO₃) or similar bases to deprotonate the amine and promote substitution.
- Temperature: Typically 80–100 °C to optimize reaction kinetics while minimizing side reactions.
- Catalysts: Palladium or copper complexes may be employed in some variations to enhance coupling efficiency, especially in cases involving difluoromethylation steps.
- Purification: Post-reaction purification is achieved through column chromatography or recrystallization to obtain high-purity product.
This method leverages the differential reactivity of the chlorine atoms on the pyrimidine ring, allowing selective substitution at the 6-position while retaining the 4-chloro substituent for further functionalization if needed.
Industrial Production Methods
For scale-up and industrial synthesis, the process is adapted to:
- Batch or Continuous Flow Reactors: Continuous flow reactors are favored for better control over reaction parameters, improved safety, and enhanced yields.
- Controlled Temperature and Pressure: Precise control to optimize reaction efficiency and minimize byproduct formation.
- Cost-Effective Reagents: Use of commercially available and less hazardous reagents to ensure scalability and economic viability.
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4,6-Dichloropyrimidine + 4-(difluoromethyl)piperidine, K₂CO₃, DMF, 80–100 °C | Nucleophilic substitution at 6-position of pyrimidine ring by piperidine nitrogen. | 60–75 | Temperature and solvent critical; avoid over-alkylation. |
| 2 | Purification by column chromatography or recrystallization | Isolation of pure this compound. | — | Ensures removal of unreacted starting materials and side products. |
After synthesis, the compound's identity and purity are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H-NMR and ^13C-NMR to verify substitution pattern on pyrimidine and piperidine rings.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and presence of chlorine.
- High-Performance Liquid Chromatography (HPLC): Assesses purity, typically using C18 columns with acetonitrile/water mobile phases.
- X-ray Crystallography: When single crystals are available, to confirm molecular structure definitively.
The difluoromethyl group on the piperidine ring significantly influences the compound's physicochemical and biological properties:
- Lipophilicity: Increased logP (~2.5–3.0) enhances membrane permeability.
- Metabolic Stability: Fluorination reduces metabolic degradation, improving in vivo half-life.
- Electronic Effects: The electron-withdrawing nature of the difluoromethyl group modulates binding affinity to biological targets.
- Steric Effects: Influences molecular conformation and interaction with enzymes or receptors.
Computational chemistry tools such as COSMO-RS have been used to predict solubility and partition coefficients, supporting experimental observations.
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 4,6-Dichloropyrimidine, 4-(difluoromethyl)piperidine |
| Reaction Type | Nucleophilic aromatic substitution (SNAr) |
| Solvents | DMF, THF |
| Base | Potassium carbonate (K₂CO₃) |
| Temperature | 80–100 °C |
| Catalysts | Palladium or copper complexes (optional, for difluoromethylation steps) |
| Purification | Column chromatography, recrystallization |
| Industrial Scale Adaptation | Batch or continuous flow reactors with controlled parameters |
| Characterization Techniques | ^1H-NMR, ^13C-NMR, HRMS, HPLC, X-ray crystallography |
| Key Functional Group Effects | Enhanced lipophilicity and metabolic stability due to difluoromethyl-piperidine substituent |
The preparation of this compound is well-established through nucleophilic aromatic substitution of 4,6-dichloropyrimidine with 4-(difluoromethyl)piperidine under controlled conditions. Optimization of solvent, temperature, and base is critical to maximize yield and purity. Industrial methods adapt these procedures for scale, emphasizing safety and efficiency. The difluoromethyl substituent plays a pivotal role in improving the compound's drug-like properties, making it a valuable scaffold in medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidinones or reduction to form more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can yield piperidinones and saturated piperidine derivatives, respectively .
Scientific Research Applications
4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a tool for studying the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those for trifluoromethyl analogs, involving nucleophilic substitution of 4,6-dichloropyrimidine with substituted piperidines .
- Metabolic Stability: Fluorinated piperidine derivatives generally demonstrate improved metabolic stability over non-fluorinated analogs due to resistance to oxidative degradation .
Biological Activity
4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its promising biological activities. This compound features a pyrimidine ring with a chloro substitution at the 4-position and a difluoromethyl group attached to a piperidine moiety at the 6-position. Its unique structure enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features
- Pyrimidine Ring : Central to its biological activity.
- Chloro Group : Enhances reactivity.
- Difluoromethyl Group : Increases lipophilicity and metabolic stability.
Research indicates that this compound primarily interacts with mitochondrial complex I, leading to inhibition of electron transport. This mechanism is critical for cellular energy production and suggests potential applications in treating diseases associated with mitochondrial dysfunction, such as cancer and certain infectious diseases.
Antiviral Properties
Studies have shown that this compound exhibits antiviral activity, particularly against various strains of viruses. Its ability to inhibit mitochondrial function may contribute to its effectiveness against viral replication .
Antibacterial Effects
In addition to antiviral properties, research has indicated that this compound possesses antibacterial activity. The mechanism may involve disrupting bacterial energy metabolism, similar to its action in viral systems.
Anticancer Activity
The compound has demonstrated significant anticancer properties in vitro, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231). In these studies, it showed lower IC50 values compared to traditional chemotherapeutics like 5-Fluorouracil, indicating greater potency .
| Cell Line | IC50 (µM) | Comparison (5-FU IC50) |
|---|---|---|
| MCF-7 | 0.87 | 17.02 |
| MDA-MB-231 | 1.75 | 11.73 |
Structure-Activity Relationship (SAR)
The biological potency of this compound is influenced by modifications to its structure. Studies have shown that variations in the piperidine moiety can significantly alter its biological activity and selectivity.
Study on Anticancer Activity
In one study, researchers evaluated the anticancer effects of the compound on MCF-7 cells. The treatment resulted in increased levels of caspase 9, suggesting an apoptotic mechanism of action:
This data indicates that the compound not only inhibits cell growth but also induces programmed cell death in cancer cells, highlighting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine, and how do reaction conditions influence yield?
- The compound can be synthesized via nucleophilic substitution reactions, leveraging the reactivity of the chloropyrimidine core. A common approach involves reacting 4,6-dichloropyrimidine with 4-(difluoromethyl)piperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Solvent choice (polar aprotic solvents like DMF) and temperature control are critical to avoid side reactions such as over-alkylation . Post-synthesis purification via column chromatography or recrystallization improves purity. Yield optimization may require iterative adjustments to stoichiometry and reaction time .
Q. How can the structure of this compound be characterized to confirm its identity and purity?
- Spectroscopic Methods : Use - and -NMR to verify the pyrimidine ring substitution pattern and piperidine moiety. The chlorine atom’s presence can be confirmed via mass spectrometry (HRMS) or X-ray crystallography if single crystals are obtained .
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity. Residual solvents or byproducts are quantified via GC-MS .
Q. What is the role of the difluoromethyl-piperidine substituent in modulating physicochemical properties?
- The difluoromethyl group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability compared to non-fluorinated analogs. This substituent also introduces steric and electronic effects, influencing binding affinity to biological targets like kinases or GPCRs. Computational tools (e.g., COSMO-RS) can predict solubility and partition coefficients .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in piperidine coupling reactions?
- Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) may accelerate coupling reactions while reducing side products. Microwave-assisted synthesis can enhance reaction efficiency and reduce time .
- Controlled Atmospheres : Conduct reactions under inert gas (N₂/Ar) to prevent oxidation of sensitive intermediates. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps for optimization .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance or prodrug formation. Adjust the piperidine substituent to improve metabolic resistance (e.g., replacing difluoromethyl with trifluoromethyl) .
- Target Engagement Studies : Use CRISPR-engineered cell lines to isolate off-target effects. Surface plasmon resonance (SPR) quantifies binding kinetics to the primary target versus secondary receptors .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with target proteins (e.g., kinases) to identify key binding residues. Modify the pyrimidine or piperidine moieties to enhance hydrogen bonding or hydrophobic interactions .
- Free Energy Perturbation (FEP) : Predict relative binding affinities of derivatives to prioritize synthesis. Validate predictions with in vitro IC₅₀ assays .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of the protein-ligand complex in live cells .
- Transcriptomic Profiling : RNA-seq identifies downstream pathways affected by the compound, distinguishing on-target from off-target effects .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
